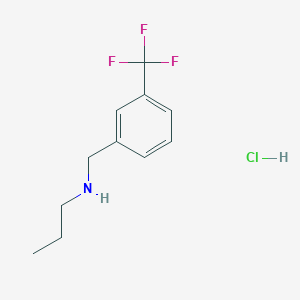

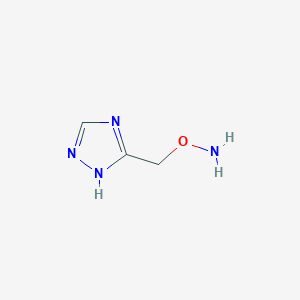

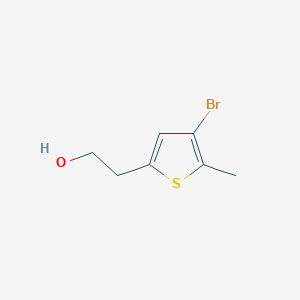

![molecular formula C10H10N2O B3106772 Spiro[azetidine-3,3'-indolin]-2'-one CAS No. 1603067-29-3](/img/structure/B3106772.png)

Spiro[azetidine-3,3'-indolin]-2'-one

Descripción general

Descripción

Spiro[azetidine-3,3’-indolin]-2’-one is a unique compound that merges the structural motifs of azetidine and indoline. These heterocyclic skeletons are prevalent in various bioactive natural products and pharmaceuticals. The spirocyclic structure of this compound enhances its three-dimensionality, making it a valuable target for synthetic and medicinal chemists .

Mecanismo De Acción

Target of Action

Spiro[azetidine-3,3’-indolin]-2’-one is a bioactive compound . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and molecular biological studies.

Mode of Action

It has been synthesized via a copper(i)-catalyzed asymmetric kinugasa/c−c coupling cascade reaction of n-(2-iodo-aryl)-propiolamides with nitrones . This reaction provides a straightforward access to densely functionalized chiral spiro[azetidine-3,3’-indoline]-2,2’-diones in good yields and with high enantioselectivity .

Biochemical Pathways

Spiro[azetidine-indolines] are important scaffolds in diverse bioactive compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The compound has been synthesized with high enantioselectivity , suggesting that it may have specific interactions with biological targets.

Análisis Bioquímico

Cellular Effects

The effects of Spiro[azetidine-3,3’-indolin]-2’-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Spiro[azetidine-3,3’-indolin]-2’-one is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[azetidine-3,3’-indolin]-2’-one change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Spiro[azetidine-3,3’-indolin]-2’-one vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Spiro[azetidine-3,3’-indolin]-2’-one is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Spiro[azetidine-3,3’-indolin]-2’-one within cells and tissues involve various transporters or binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed for the preparation of spiro[azetidine-3,3’-indolin]-2’-one. One notable method involves a copper-catalyzed C-H/Ar-H functionalization, which was demonstrated by Tayler et al. in 2012 . Another approach, developed by Li and co-workers in 2021, utilizes a [3+1] cyclization reaction of oxindolyl azaoxylallyl cations with sulfur ylides, yielding spiro[azetidine-3,3’-indolin]-2,2’-diones with high diastereoselectivity . Recently, Bach et al. showcased a visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade reaction of indoles to synthesize spiro[azetidine-3,3’-indolin]-2-ones .

Industrial Production Methods: While specific industrial production methods for spiro[azetidine-3,3’-indolin]-2’-one are not well-documented, the synthetic routes mentioned above provide a foundation for potential scale-up processes. The use of copper catalysis and visible light-mediated reactions suggests that these methods could be adapted for larger-scale production with appropriate optimization.

Análisis De Reacciones Químicas

Types of Reactions: Spiro[azetidine-3,3’-indolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex reaction mechanisms, often leading to the formation of diverse products.

Common Reagents and Conditions: Common reagents used in the reactions involving spiro[azetidine-3,3’-indolin]-2’-one include copper catalysts, sulfur ylides, and visible light sources . Reaction conditions often involve specific solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF), as well as bases like lithium tert-butoxide (LiOtBu) .

Major Products: The major products formed from reactions involving spiro[azetidine-3,3’-indolin]-2’-one include spiro[azetidine-3,3’-indolin]-2,2’-diones and other spirocyclic derivatives . These products are often obtained with high diastereoselectivity and enantioselectivity, making them valuable intermediates for further synthetic applications.

Aplicaciones Científicas De Investigación

Spiro[azetidine-3,3’-indolin]-2’-one has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex spirocyclic compounds . In biology and medicine, its unique structure and bioactivity make it a potential candidate for drug discovery and development . The compound’s ability to improve physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability further enhances its appeal in pharmaceutical research .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to spiro[azetidine-3,3’-indolin]-2’-one include spiro[azetidine-2,3’-indoline] and spirooxindoles . These compounds share the spirocyclic structure and exhibit similar bioactive properties.

Uniqueness: What sets spiro[azetidine-3,3’-indolin]-2’-one apart from its analogues is its specific spirocyclic arrangement, which enhances its three-dimensionality and structural complexity . This unique feature makes it a valuable scaffold for drug design and synthesis, offering potential advantages in terms of bioactivity and selectivity .

Propiedades

IUPAC Name |

spiro[1H-indole-3,3'-azetidine]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHWYOLXENRFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

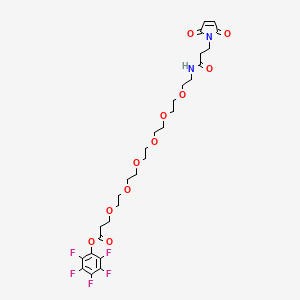

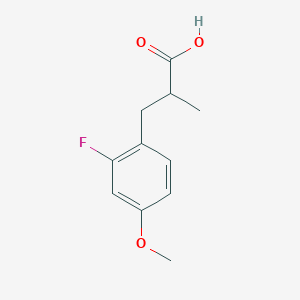

![[2-(Fmoc-amino)acetamido]methyl Acetate](/img/structure/B3106696.png)

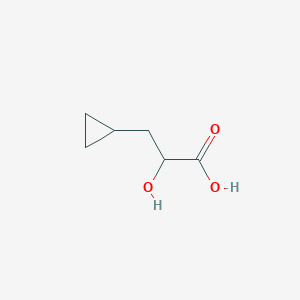

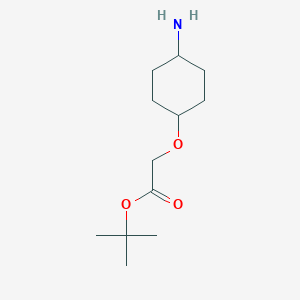

![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

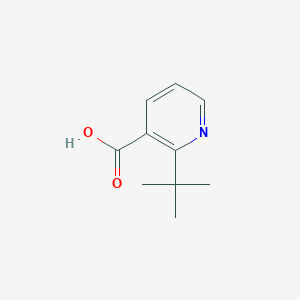

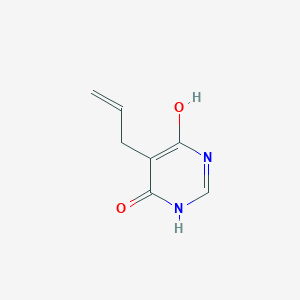

![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)